4-(t-Butyl)-2-methoxyphenylboronic acid
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Overview
Description
(4-(Tert-butyl)-2-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)-2-methoxyphenyl)boronic acid typically involves the borylation of an aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours .
Industrial Production Methods
Industrial production of (4-(Tert-butyl)-2-methoxyphenyl)boronic acid may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize microreactor systems to control reaction parameters precisely, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(Tert-butyl)-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group into a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (4-(Tert-butyl)-2-methoxyphenyl)boronic acid can yield (4-(Tert-butyl)-2-methoxyphenol), while substitution reactions can produce a variety of functionalized phenyl derivatives .
Scientific Research Applications
(4-(Tert-butyl)-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Tert-butyl)-2-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The compound can interact with molecular targets through boron-oxygen interactions, influencing biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but lacks the methoxy group, which can influence its reactivity and applications.
4-methoxyphenylboronic acid:
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a tert-butyl group, leading to different electronic effects and reactivity.
Uniqueness
(4-(Tert-butyl)-2-methoxyphenyl)boronic acid is unique due to the combination of the tert-butyl and methoxy groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly useful in selective reactions and applications where both properties are advantageous .
Properties
Molecular Formula |
C11H17BO3 |
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Molecular Weight |
208.06 g/mol |
IUPAC Name |
(4-tert-butyl-2-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)8-5-6-9(12(13)14)10(7-8)15-4/h5-7,13-14H,1-4H3 |
InChI Key |
MCFKFADAQYVJLP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(C)(C)C)OC)(O)O |
Origin of Product |
United States |
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